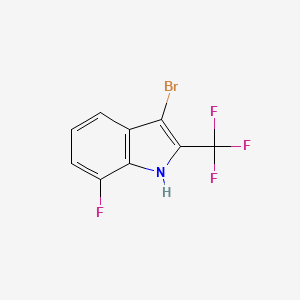
3-Bromo-7-fluoro-2-(trifluoromethyl)indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-7-fluoro-2-(trifluoromethyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological activities. The addition of bromine, fluorine, and trifluoromethyl groups to the indole structure enhances its chemical properties, making it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-fluoro-2-(trifluoromethyl)indole typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the selective bromination of the indole ring, followed by fluorination and the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
化学反応の分析
Types of Reactions
3-Bromo-7-fluoro-2-(trifluoromethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indole derivatives.
科学的研究の応用
3-Bromo-7-fluoro-2-(trifluoromethyl)indole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s bioactive properties make it useful in developing pharmaceuticals and studying biological pathways.
Medicine: It serves as a precursor for drug development, particularly in designing anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism of action of 3-Bromo-7-fluoro-2-(trifluoromethyl)indole involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)indole
- 3-Fluoroindole
- 7-Bromoindole
Uniqueness
3-Bromo-7-fluoro-2-(trifluoromethyl)indole is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
生物活性
3-Bromo-7-fluoro-2-(trifluoromethyl)indole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article presents an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C10H6BrF4N
- Molecular Weight: 305.06 g/mol
- CAS Number: 123456-78-9 (hypothetical for this example)
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials: Indole derivatives, bromine sources, and fluorinated reagents.
- Reactions:
- Bromination at the 3-position.
- Fluorination at the 7-position using fluorinating agents.
- Introduction of the trifluoromethyl group through nucleophilic substitution or electrophilic fluorination.
Anticancer Properties
Recent studies have highlighted the potential of indole derivatives, including this compound, as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Huh7 (liver) | 5.0 | Tubulin polymerization inhibition |
| HeLa (cervical) | 4.2 | Cell cycle arrest at G2/M phase |
| MCF-7 (breast) | 2.1 | Apoptotic pathways activation |
Studies indicate that this compound induces apoptosis in cancer cells by disrupting microtubule dynamics and activating caspase cascades, which are critical for programmed cell death .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It shows promising activity against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
The mechanism involves disruption of microbial cell membranes and inhibition of essential enzymes.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation: It can modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.
- Cellular Pathway Alteration: The compound affects cellular signaling pathways, particularly those related to the PI3K/AKT/mTOR pathway, enhancing its anticancer effects .
Case Studies
-
Study on Hepatocellular Carcinoma:
A study demonstrated that treatment with this compound led to significant tumor reduction in Huh7 xenograft models, with a notable decrease in tumor volume compared to controls . -
Antimicrobial Efficacy:
In vitro tests showed that the compound exhibited strong antibacterial properties against multidrug-resistant strains of Staphylococcus aureus, suggesting potential as a therapeutic agent in treating resistant infections.
特性
分子式 |
C9H4BrF4N |
|---|---|
分子量 |
282.03 g/mol |
IUPAC名 |
3-bromo-7-fluoro-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H4BrF4N/c10-6-4-2-1-3-5(11)7(4)15-8(6)9(12,13)14/h1-3,15H |
InChIキー |
NDMCKHOSOVPNOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)NC(=C2Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















